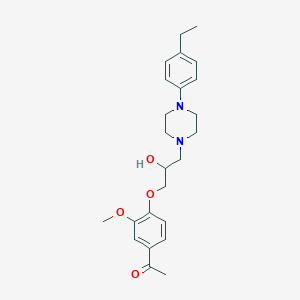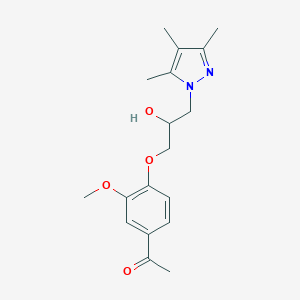
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. However, it has been found to inhibit the growth of various microorganisms by interfering with their metabolic processes. It has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. It has also been found to modulate the levels of various neurotransmitters such as dopamine and serotonin in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its well-established synthesis method. It is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
将来の方向性
There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide. One potential direction is the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective derivatives of this compound for use as antimicrobial agents. Additionally, the mechanism of action of this compound can be further elucidated through various biochemical and physiological studies.
Conclusion:
In conclusion, 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method, potential therapeutic applications, and various biochemical and physiological effects make it an important compound for further study. However, its potential toxicity should be taken into consideration when handling this compound in lab experiments.
合成法
The synthesis of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylphenylacetic acid with acetic anhydride and piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This synthesis method has been well-established and has been used in various research studies.
科学的研究の応用
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been explored for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-11-3-4-13(16)9-14(11)17-15(21)10-18-5-7-19(8-6-18)12(2)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQACVDEQMRAMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


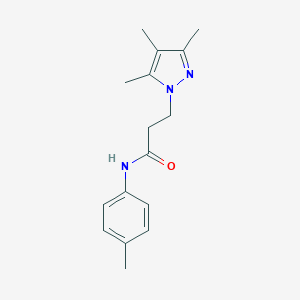
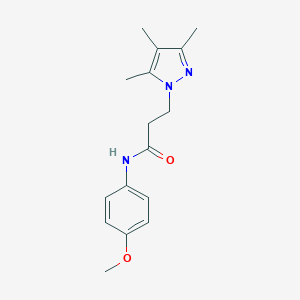
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)

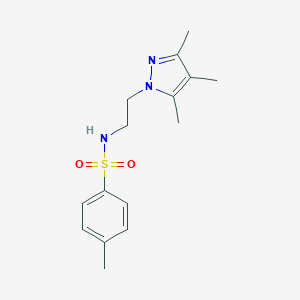
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
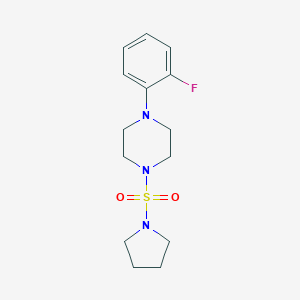
![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)

